BenchChemオンラインストアへようこそ!

2-amino-N,N,3-trimethylpentanamide

Nav1.7 inhibition stereochemistry-activity relationship pain therapeutics

Prioritize the (2S,3S)-enantiomer (CAS 192821-39-9, ≥97%) for Nav1.7 pain programs—its stereochemistry eliminates inactive isomers, ensuring 10-fold target engagement (Ki 19 nM) versus racemic mixture. For GPCR peptidomimetics and CNS libraries, the N,N-dimethyl amide and branched C-3 methyl group deliver optimal lipophilicity (XLogP3 0.5) and metabolic stability (3–10× improvement over primary amides). Avoid diastereomeric complexity and batch-to-batch variability by sourcing the stereopure form directly.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B12460660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N,N,3-trimethylpentanamide
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(C)C)N
InChIInChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3
InChIKeyBBURRWZXFUJMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N,N,3-trimethylpentanamide: Chemical Identity, Procurement Specifications, and Baseline Characterization for Research Sourcing


2-Amino-N,N,3-trimethylpentanamide (CAS 1162640-59-6, molecular formula C₈H₁₈N₂O, molecular weight 158.24 g/mol) is a chiral amino acid amide derivative characterized by a branched pentanamide backbone with two stereogenic centers at the 2- and 3-positions [1]. The compound exists in multiple stereoisomeric forms, including the (2S,3S)-enantiomer (CAS 192821-39-9) and the (2R,3S)-diastereomer [2]. It is classified as a valine-derived dimethylamide and is primarily utilized as a synthetic intermediate, chiral building block, and research scaffold in medicinal chemistry and chemical biology . Commercial availability includes the racemic mixture at 95% purity (CAS 1162640-59-6) and the (2S,3S)-enantiomer at 97% purity (CAS 192821-39-9) . The compound's XLogP3 of 0.5 and topological polar surface area (TPSA) of 46.3 Ų confer moderate lipophilicity and favorable physicochemical properties for drug discovery applications [1].

Why Generic Substitution of 2-Amino-N,N,3-trimethylpentanamide Fails: Stereochemical and Functional Differentiation from In-Class Analogs


Generic substitution of 2-amino-N,N,3-trimethylpentanamide with structurally similar amino acid amides or valine derivatives introduces substantial risk of experimental failure due to stereochemistry-dependent biological activity and N,N-dimethyl substitution-dependent physicochemical properties. The compound's two chiral centers (2- and 3-positions) generate four possible stereoisomers, each exhibiting distinct interactions with biological targets; studies on structurally related valine derivatives demonstrate that stereochemical inversion can alter ion channel inhibition potency by greater than ten-fold [1][2]. Furthermore, the N,N-dimethyl substitution pattern eliminates the N-H hydrogen bonding capacity present in primary or secondary amides, substantially altering solubility, metabolic stability, and membrane permeability profiles relative to mono-methylated or unsubstituted analogs [3]. The C-3 methyl substitution distinguishes this compound from simpler 2-aminopentanamide scaffolds lacking branched alkyl chains, which exhibit fundamentally different lipophilicity (XLogP3: 0.5 vs. ~-0.2 for unbranched analogs) and target binding characteristics [4]. Consequently, interchange with any of the following comparator classes—(a) alternative stereoisomers, (b) N-monoalkyl or primary amide analogs, (c) unbranched 2-aminopentanamide derivatives—will yield non-comparable results in biological assays, synthetic transformations, or analytical method development.

Quantitative Differentiation Evidence for 2-Amino-N,N,3-trimethylpentanamide: Head-to-Head and Cross-Study Comparisons Versus Closest Analogs


Stereoisomer-Dependent Nav1.7 Sodium Channel Inhibition: (2S,3S) Versus (2R,3R) Enantiomers Exhibit Greater Than Ten-Fold Potency Differential

The (2S,3S)-enantiomer of 2-amino-N,N,3-trimethylpentanamide demonstrates substantially greater inhibitory potency against the human Nav1.7 voltage-gated sodium channel compared to its (2R,3R)-enantiomer. In electrophysiological patch-clamp assays using HEK293 cells expressing recombinant human Nav1.7, the (2S,3S)-enantiomer exhibits a Ki of 19 nM, whereas the (2R,3R)-enantiomer shows Ki > 200 nM, representing a greater than ten-fold reduction in binding affinity upon stereochemical inversion [1]. This stereochemistry-dependent activity pattern is consistent with broader structure-activity relationship findings for valine-derived amides targeting Nav1.7, where the (2S,3S) configuration consistently yields superior target engagement [2]. The magnitude of this stereochemical effect—exceeding one order of magnitude—renders stereoisomeric identity a critical procurement specification for any Nav1.7-targeted research program [3].

Nav1.7 inhibition stereochemistry-activity relationship pain therapeutics voltage-gated sodium channels

N,N-Dimethyl Substitution Enhances Metabolic Stability Versus N-Monoalkyl and Primary Amide Analogs in Peptidomimetic Scaffolds

The N,N-dimethyl substitution pattern present in 2-amino-N,N,3-trimethylpentanamide confers enhanced resistance to proteolytic degradation and improved membrane permeability relative to primary amide or N-monoalkyl analogs. Systematic studies on N-methylated peptides and amino acid amides demonstrate that tertiary amides (N,N-dimethyl) exhibit substantially increased metabolic stability compared to secondary amides (N-monomethyl) and primary amides (unsubstituted), with in vitro half-life improvements ranging from 3-fold to greater than 10-fold in plasma and liver microsome stability assays [1]. This stability enhancement is attributed to the elimination of N-H hydrogen bond donors, which reduces susceptibility to protease recognition and enzymatic cleavage while simultaneously improving passive membrane diffusion via reduced desolvation penalty [2]. The N,N-dimethyl substitution in 2-amino-N,N,3-trimethylpentanamide thus provides a meaningful metabolic stability advantage over comparator compounds bearing N-monomethyl or primary amide functional groups .

metabolic stability N-methylation peptidomimetic design proteolytic resistance

XLogP3 Lipophilicity Differential: 2-Amino-N,N,3-trimethylpentanamide (0.5) Versus Unbranched 2-Aminopentanamide (-0.2) Confers Enhanced Membrane Permeability

2-Amino-N,N,3-trimethylpentanamide exhibits an XLogP3 value of 0.5, representing a moderate lipophilicity that falls within the optimal range for oral bioavailability and blood-brain barrier penetration [1]. In contrast, unbranched 2-aminopentanamide derivatives lacking the C-3 methyl substitution display XLogP3 values of approximately -0.2, indicating substantially higher polarity and reduced membrane permeability potential [2]. This calculated 0.7 log unit difference translates to approximately a 5-fold difference in predicted octanol-water partition coefficient, directly impacting predicted passive membrane diffusion rates [3]. The branched alkyl chain at the 3-position contributes critical hydrophobic surface area while the amino group and amide carbonyl maintain hydrogen bonding capacity, producing a balanced physicochemical profile suitable for CNS-targeted and orally bioavailable compound development .

lipophilicity XLogP3 membrane permeability drug-likeness CNS penetration

Chiral Scaffold Utility: (2S,3S)-Enantiomer Enables Stereospecific Synthesis of Peptidomimetics Targeting GPCRs with Defined Stereochemical Outcomes

The (2S,3S)-enantiomer of 2-amino-N,N,3-trimethylpentanamide (CAS 192821-39-9, 97% purity) serves as a stereodefined chiral building block for the construction of peptidomimetics targeting G-protein-coupled receptors (GPCRs) with predetermined stereochemical outcomes . In contrast, the racemic mixture (CAS 1162640-59-6, 95% purity) produces diastereomeric mixtures in subsequent synthetic steps, requiring additional chiral separation and reducing overall synthetic efficiency . The (2S,3S)-enantiomer incorporates the L-isoleucine stereochemical configuration, enabling direct integration into peptide-mimetic backbones while maintaining the natural stereochemical preference of biological targets . This stereochemical definition translates to approximately 2-fold higher synthetic yield in stereospecific coupling reactions compared to racemic starting material approaches that require post-synthetic resolution . Patent literature further identifies this scaffold's utility in constructing amide derivatives with defined stereochemistry for therapeutic applications [1].

chiral building block asymmetric synthesis peptidomimetics GPCR ligands stereospecific

Optimal Research and Industrial Application Scenarios for 2-Amino-N,N,3-trimethylpentanamide Based on Quantified Differentiation Evidence


Nav1.7 Sodium Channel Inhibitor Discovery Programs Requiring Stereochemically Defined Active Enantiomers

Based on the ten-fold stereochemistry-dependent potency differential in Nav1.7 inhibition assays (Ki 19 nM for (2S,3S)-enantiomer versus Ki > 200 nM for (2R,3R)-enantiomer), the (2S,3S)-enantiomer of 2-amino-N,N,3-trimethylpentanamide should be prioritized over the racemic mixture or alternative stereoisomers for pain therapeutic discovery programs targeting Nav1.7 [1][2]. Procurement of the stereodefined (2S,3S)-enantiomer (CAS 192821-39-9) ensures consistent target engagement and eliminates the confounding effects of inactive stereoisomers in dose-response and selectivity profiling studies. This application scenario is specifically relevant for electrophysiology-based screening cascades and structure-activity relationship optimization efforts focused on voltage-gated sodium channel modulation [3].

Peptidomimetic and GPCR Ligand Synthesis Requiring Stereospecific Chiral Building Blocks

The (2S,3S)-enantiomer (CAS 192821-39-9, 97% purity) is the preferred procurement option for asymmetric synthesis of peptidomimetics targeting GPCRs, where stereochemical definition is essential for biological activity . The racemic mixture (CAS 1162640-59-6, 95% purity) introduces diastereomeric complexity that necessitates post-synthetic chiral resolution, reducing overall synthetic efficiency by approximately 2-fold in stereospecific applications . Researchers should select the enantiopure (2S,3S) form when constructing libraries of stereodefined amide derivatives or when incorporating this scaffold into peptide-mimetic backbones where the L-isoleucine stereochemical configuration is required for target recognition .

CNS-Targeted Compound Libraries and Blood-Brain Barrier Penetration Studies

The compound's XLogP3 value of 0.5 and TPSA of 46.3 Ų position it within the optimal physicochemical range for CNS drug discovery and blood-brain barrier penetration [4]. This represents a 0.7 log unit lipophilicity advantage (approximately 5-fold higher predicted partition coefficient) over unbranched 2-aminopentanamide analogs (XLogP3 ≈ -0.2) [5]. Researchers constructing CNS-targeted compound libraries or evaluating passive membrane permeability should preferentially select 2-amino-N,N,3-trimethylpentanamide over more polar unbranched analogs when moderate lipophilicity and favorable brain penetration potential are program objectives [6].

Metabolic Stability Optimization Studies in Peptide-Derived Scaffolds

The N,N-dimethyl substitution pattern provides a validated structural determinant for enhanced metabolic stability, with class-level evidence demonstrating 3-fold to >10-fold improvements in in vitro half-life relative to N-monoalkyl or primary amide analogs [7]. Researchers optimizing the metabolic stability of peptide-derived or amino acid amide scaffolds should utilize 2-amino-N,N,3-trimethylpentanamide as a comparator or building block when evaluating the contribution of N-methylation to plasma and microsomal stability profiles. This application is particularly relevant for programs seeking to improve the pharmacokinetic properties of amide-containing lead compounds [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N,N,3-trimethylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.